molecular formula C15H14N4O2S B2512187 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 1797086-42-0

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2512187
CAS No.: 1797086-42-0
M. Wt: 314.36
InChI Key: XXHHBJXFDJNTNK-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole-2-carboxamide core linked to a 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl group. The pyrazole group may facilitate hydrogen bonding or metal coordination, influencing pharmacological properties.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(15-18-12-3-1-2-4-13(12)22-15)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHBJXFDJNTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran moiety.

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the pyrazole-tetrahydrofuran intermediate with the benzothiazole moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrofuran (THF) and pyrazole rings are primary sites for oxidation:

  • THF Ring Oxidation : Under controlled conditions (e.g., KMnO₄/H⁺), the THF moiety undergoes epoxidation at the C2–C3 position, forming an epoxy-tetrahydrofuran derivative.

  • Thiazole Ring Oxidation : The benzo[d]thiazole sulfur atom oxidizes to a sulfoxide (S=O) or sulfone (O=S=O) using H₂O₂ or mCPBA.

Table 1: Oxidation Reaction Conditions and Products

Reaction SiteReagentConditionsProductYield (%)
THF ringKMnO₄, H₂SO₄0–5°C, 2 hEpoxy-THF derivative65–70
Thiazole sulfur30% H₂O₂, AcOHRT, 6 hBenzo[d]thiazole sulfoxide80–85

Nucleophilic Substitution

The pyrazole and thiazole rings facilitate substitution:

  • Pyrazole C-3 Position : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .

  • Thiazole C-2 Position : Halogenation (Br₂/FeBr₃) introduces bromine, enabling Suzuki-Miyaura cross-coupling with aryl boronic acids .

Key Example :

C15H14N4O2S+Br2FeBr3,CHCl3C15H13BrN4O2S+HBr\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S} + \text{Br}_2 \xrightarrow{\text{FeBr}_3, \text{CHCl}_3} \text{C}_{15}\text{H}_{13}\text{BrN}_4\text{O}_2\text{S} + \text{HBr}
Product: 2-Bromo-benzo[d]thiazole derivative (Yield: 75%) .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis and recyclization:

  • Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding benzo[d]thiazole-2-carboxylic acid and 1-(THF-3-yl)-1H-pyrazol-4-amine.

  • Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form Schiff base derivatives .

Table 2: Hydrolysis Reaction Parameters

ReagentTemperatureTime (h)Products
6M HCl100°C8Carboxylic acid + Pyrazolylamine
NaOH (10%)80°C6Partial degradation

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

  • Suzuki-Miyaura Coupling : Brominated derivatives react with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biaryl hybrids .

  • Buchwald-Hartwig Amination : Introduces amine groups at the thiazole C-2 position using Pd₂(dba)₃/Xantphos .

Optimized Protocol :

  • Substrate: 2-Bromo-benzo[d]thiazole derivative

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (3:1)

  • Yield: 82–88%

Biological Interactions

The compound exhibits target-specific reactivity:

  • Kinase Inhibition : The carboxamide group hydrogen-bonds with ATP-binding pockets in kinases (e.g., EGFR) .

  • DNA Intercalation : Planar benzo[d]thiazole intercalates into DNA, inducing conformational changes .

SAR Insight :

  • Electron-withdrawing groups (e.g., -NO₂) on the pyrazole enhance kinase affinity .

  • THF substitution modulates solubility and bioavailability.

Synthetic Routes

Stepwise Synthesis :

  • Pyrazole Formation : Condensation of hydrazine with 1,3-diketones .

  • THF Integration : Nucleophilic substitution at pyrazole C-1 using 3-bromotetrahydrofuran.

  • Amide Coupling : EDCl/HOBt-mediated coupling of benzo[d]thiazole-2-carboxylic acid with the pyrazolylamine.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of the target compound and its analogs:

Compound Name Structural Features Biological Activity Key Findings
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide (Target) Benzo[d]thiazole, THF, pyrazole Not explicitly reported Structural similarity to kinase inhibitors (e.g., KRC-108) and antimicrobial agents .
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide Thiophene-2-carboxamide, THF, pyrazole Not reported Replacing benzo[d]thiazole with thiophene reduces aromaticity; may alter target selectivity.
1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide Benzo[d]thiazole, THF, ethylpyrazole, isopropyl group Not reported Bulkier substituents (e.g., isopropyl) may enhance lipophilicity and membrane penetration.
1,3,4-Thiadiazole derivatives Thiadiazole, nitro groups, pyrazole Antimicrobial (E. coli, B. mycoides) Four compounds showed superior activity; nitro groups enhance electron-withdrawing effects.
KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) Benzo[d]oxazole, pyrazole, piperidine TrkA kinase inhibition Replacing thiazole with oxazole reduces sulfur-mediated interactions; impacts kinase binding.
PCW-1001 derivative (Compound 6b) Pyrazole, trifluoromethyl, chlorobenzyl Antitumor, radio-sensitizing Sulfonamide and halogen groups improve metabolic stability and DNA damage response.

Key Insights from Comparative Analysis

Core Heterocycle Influence: Benzo[d]thiazole vs. Thiadiazole derivatives () prioritize antimicrobial activity, likely due to nitro group electronegativity enhancing membrane disruption . THF vs.

Substituent Effects :

  • Pyrazole Modifications : Ethyl or methyl groups on pyrazole (e.g., ) increase steric bulk, which may affect binding pocket compatibility in enzymes or receptors .
  • Halogen and Nitro Groups : Chlorobenzyl () and nitro substituents () enhance bioactivity through electron-withdrawing effects or metabolic stability .

Biological Activity Trends: Antimicrobial vs. Antitumor: Thiadiazole derivatives with nitro groups excel in antimicrobial roles, whereas pyrazole-sulfonamide hybrids () show promise in cancer therapy due to DNA interaction or kinase modulation . However, oxazole-to-thiazole substitutions could alter potency .

Biological Activity

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide is an emerging compound in medicinal chemistry, notable for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core linked to a tetrahydrofuran moiety via a pyrazole ring. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S with a molecular weight of 314.4 g/mol . The unique combination of these heterocyclic structures contributes to its solubility and potential interactions with various biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with appropriate carbonyl compounds under acidic conditions.
  • Attachment of the Tetrahydrofuran Moiety : Utilizing tetrahydrofuran derivatives in the presence of bases.
  • Formation of the Benzo[d]thiazole Core : Involves cyclization reactions that incorporate sulfur-containing moieties.

These methods have been optimized for yield and purity, using techniques such as microwave irradiation and conventional heating .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that compounds similar to this one possess inhibitory effects on various cancer cell lines. For instance, thiazole derivatives have demonstrated cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cells . The structure activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance cytotoxic activity, indicating that the presence of electron-donating groups significantly affects potency .

CompoundIC50 Value (µg/mL)Target Cell Line
91.61Jurkat
101.98A-431

Antimicrobial Activity

The compound has also shown promising antibacterial properties. Similar benzothiazole derivatives have been effective against E. coli and S. aureus, with some exhibiting IC50 values as low as 33 nM against DNA gyrase . This positions this compound as a potential candidate for further development in treating bacterial infections.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest potential anti-inflammatory and analgesic effects; however, further research is required to validate these claims conclusively .

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors involved in cell proliferation and inflammation pathways .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole:

  • Cell Line Studies : Research involving different cancer cell lines has shown varying degrees of sensitivity to this compound, suggesting selective action based on structural modifications.
  • In Vivo Studies : Animal models are being utilized to assess the efficacy and safety profile of this compound in preclinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of tetrahydrofuran-3-yl-pyrazole with benzo[d]thiazole-2-carboxylic acid derivatives. Key steps may involve amide bond formation using coupling agents like EDCI or HATU. Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm structural integrity. For example, similar compounds (e.g., thiazole-carboxamides) were synthesized via sequential alkylation, cyclization, and purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and 1H^1H-NMR are critical for structural confirmation. Purity is assessed using HPLC (e.g., 98–99% purity achieved for related compounds). 13C^{13}C-NMR helps resolve ambiguities in carbonyl or heterocyclic regions. IR spectroscopy can confirm functional groups like amides or thiazoles .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Start with in vitro assays targeting enzymes or receptors relevant to the compound’s structural motifs (e.g., kinase inhibition for pyrazole-thiazole hybrids). Use cell viability assays (MTT) for anticancer potential and antimicrobial disk diffusion tests. Parallel controls with structurally similar compounds (e.g., benzothiazole derivatives) are essential for benchmarking .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer : Screen catalysts (e.g., Pd-based for cross-couplings) and solvents (DMF vs. THF) to improve efficiency. For example, adjusting temperature (60–80°C) and using microwave-assisted synthesis reduced reaction times for analogous pyrazole-thiazole hybrids. Monitoring via TLC and optimizing stoichiometry (1.2:1 ratio of amine to acid) can mitigate side-product formation .

Q. What computational strategies predict the compound’s binding affinity for specific biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or COX-2) using the compound’s 3D structure (optimized via DFT). Molecular dynamics simulations (GROMACS) assess stability of ligand-protein complexes. Validate predictions with in vitro assays, as done for triazolo-thiadiazole derivatives .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assay protocols (e.g., ATP concentration in kinase assays) and ensure compound purity (HPLC ≥95%). Compare with analogs (e.g., tetrahydrofuran vs. tetrahydropyran substituents) to isolate structural contributors. Meta-analysis of dose-response curves and statistical power (e.g., ANOVA) clarifies reproducibility .

Q. What strategies improve regioselectivity during pyrazole functionalization?

  • Methodological Answer : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., CuI for azide-alkyne cycloadditions). For example, regioselective alkylation of pyrazoles was achieved using bulky bases (LDA) to control substitution patterns .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., tetrahydrofuran ring size, pyrazole substituents). Test against a panel of biological targets and use multivariate analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with activity. Include positive controls (e.g., known kinase inhibitors) for context .

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